N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of benzylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or oxadiazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(3,5-dimethyl-1,2,4-oxadiazol-5-yl)benzamide
- N-Benzyl-N-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide
- N-Benzyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Uniqueness
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
62347-54-0 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-13-18-17(22-19-13)20(12-14-8-4-2-5-9-14)16(21)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
ZGTURXRTCQHZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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